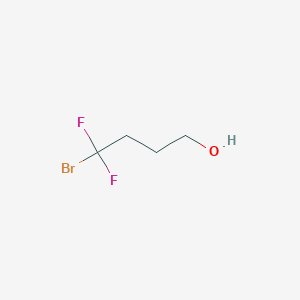
4-Bromo-4,4-difluorobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-Bromo-4,4-difluorobutan-1-ol is a halogenated organic molecule that is of interest in various chemical synthesis processes. While the specific compound is not directly studied in the provided papers, related compounds and reactions offer insights into its potential reactivity and properties.
Synthesis Analysis
The synthesis of halogenated butanes can be complex, involving multiple steps and reagents. For instance, the synthesis of 1-bromobutane from n-butyl alcohol involves the use of red phosphorus, liquid bromine, and sulfuric acid as a catalyst, with the reaction yielding a high separated yield of up to 83% under optimal conditions . Similarly, the synthesis of 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes has been achieved and these compounds have been used in copolymerization reactions . Although these methods do not directly apply to 4-Bromo-4,4-difluorobutan-1-ol, they provide a foundation for understanding the synthesis of bromo- and fluoro-substituted butanes.
Molecular Structure Analysis
The molecular structure of halogenated butanes can be complex, and NMR spectroscopy is a powerful tool for elucidating their structure. For example, 3-chloro-4-bromo-3,4,4-trifluorobutene-1 has been investigated using 19F, 13C, and 1H NMR spectroscopy, revealing detailed information about chemical shifts and coupling constants . This level of analysis is crucial for understanding the molecular structure of 4-Bromo-4,4-difluorobutan-1-ol, as it would provide insights into its electronic environment and molecular conformation.
Chemical Reactions Analysis
The reactivity of halogenated butanes can vary significantly depending on their structure. For instance, 1,3-dibromo-1,1-difluoro compounds can undergo double dehydrobromination to yield difluorodienes . In the context of 4-Bromo-4,4-difluorobutan-1-ol, such reactivity could be relevant if dehydrobromination reactions are considered. Additionally, the radical copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene has been studied, indicating that bromofluorinated alkenes can participate in polymerization reactions . These findings suggest that 4-Bromo-4,4-difluorobutan-1-ol may also engage in various chemical reactions, potentially including polymerization or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated butanes are influenced by their molecular structure. For example, the presence of bromine and fluorine atoms can significantly affect the boiling point, density, and reactivity of the compound. The study of 3-chloro-4-bromo-3,4,4-trifluorobutene-1 provided insights into how temperature and solvent can affect the coupling constants and chemical shifts, which are indicative of the compound's behavior in different environments . These properties are essential for predicting the behavior of 4-Bromo-4,4-difluorobutan-1-ol in various chemical processes and for designing appropriate reaction conditions.
科学的研究の応用
Synthesis and Chemical Reactions
4-Bromo-4,4-difluorobutan-1-ol is involved in various synthetic and chemical reaction processes. For instance, its derivatives are used in the synthesis of fluorinated butanolides and butenolides. These compounds have potential applications in medicinal chemistry and material science due to their unique chemical properties. The study by Paleta, Volkov, and Hetflejš (2000) demonstrates the synthesis of 3-chloro-2-fluorobut-2-en-4-olide starting from compounds including 4-bromo-3,4-dichloro-3,4-difluorobutan-1-ol (Paleta et al., 2000).
Copolymerization
4-Bromo-4,4-difluorobutan-1-ol derivatives have been used in copolymerization processes. Ito et al. (1979) synthesized 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes, which were then successfully copolymerized with hexafluoropropene oxide derived acid fluorides (Ito et al., 1979). Such processes are significant in the development of novel polymers with specific properties.
Stereoselective Epoxidation
In a study by Archelas, Hartmans, and Tramper (1988), the stereoselective epoxidation of 4-bromo-1-butene and 3-butene-1-ol was carried out with alkene-utilizing bacteria. This research is crucial in understanding the microbial transformations of halogenated alkenes and alcohols, which can have applications in biocatalysis and green chemistry (Archelas et al., 1988).
Nuclear Magnetic Resonance (NMR) Studies
Compounds like 4-bromo-4,4-difluorobutan-1-ol are also studied using NMR techniques to understand their molecular structure and behavior. Hinton and Jaques (1973) conducted a complete nuclear magnetic resonance investigation of a similar compound, 1-bromo-3,4,4-trifluorobutene-4, which aids in the understanding of the molecular properties of fluorinated alkanes and alkenes (Hinton & Jaques, 1973).
特性
IUPAC Name |
4-bromo-4,4-difluorobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrF2O/c5-4(6,7)2-1-3-8/h8H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVXWKFHZLGKAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371245 |
Source


|
| Record name | 4-bromo-4,4-difluorobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4,4-difluorobutan-1-ol | |
CAS RN |
155957-60-1 |
Source


|
| Record name | 4-bromo-4,4-difluorobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-4,4-difluorobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

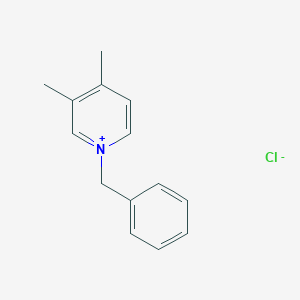
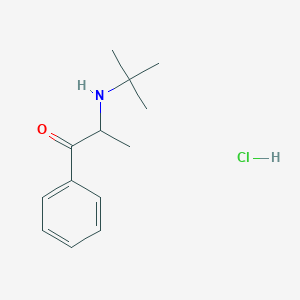
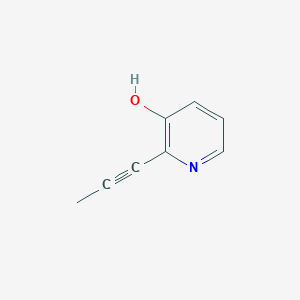
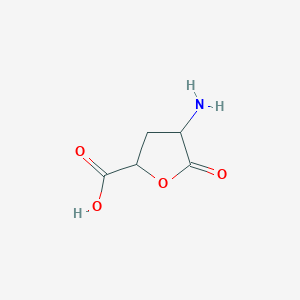
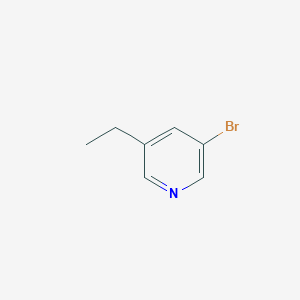
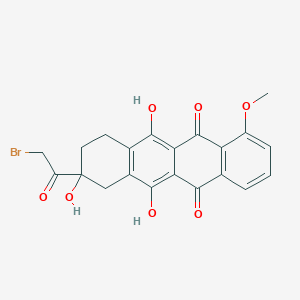
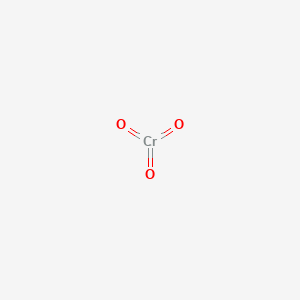
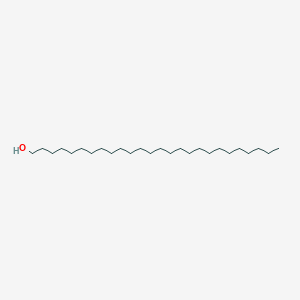
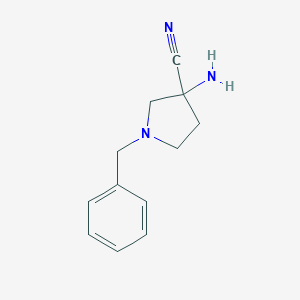
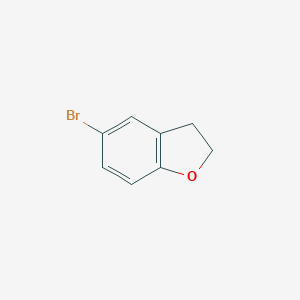
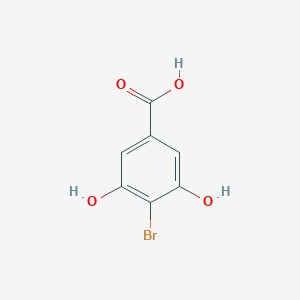
![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)
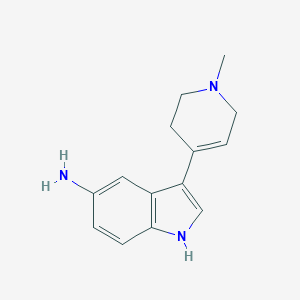
![N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide](/img/structure/B126828.png)